1-((4-Ethylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine
Description
Historical Development of Azetidine Chemistry
The study of azetidines dates to the early 20th century, with initial synthetic efforts focused on accessing the parent azetidine ring system. Early methods relied on the reduction of azetidinones (β-lactams) using lithium aluminium hydride or multistep routes from 3-amino-1-propanol. A landmark synthesis by Szmuszkovicz and co-workers in 1981 demonstrated the preparation of azetidine via thermal decomposition of tri-n-butylphosphoranilidine-1-propanol, highlighting the challenges associated with stabilizing this strained heterocycle. The development of protective strategies, such as the use of benzhydryl groups by Nitta and Kanamori in 1986, further advanced the field by enabling the isolation of azetidine derivatives as stable intermediates.
The discovery of azetidine-2-carboxylic acid as a natural product and proline analog underscored the biological relevance of this ring system, spurring interest in its synthetic derivatives. Over time, methodologies evolved to include regio- and diastereoselective syntheses, such as the Baldwin-controlled ring transformation of oxiranes, which expanded the accessibility of functionalized azetidines. These historical milestones laid the groundwork for modern strategies that exploit azetidine’s ring strain (approximately 25.4 kcal/mol) to drive diverse reactivity.
Significance of Four-Membered Nitrogen Heterocycles in Organic Chemistry
Four-membered nitrogen heterocycles, including azetidines and β-lactams, occupy a critical niche in organic synthesis due to their unique combination of stability and reactivity. The ring strain inherent to these systems facilitates ring-opening reactions, cycloadditions, and functional group transformations, making them versatile intermediates for constructing complex molecules. For example, β-lactams are indispensable in antibiotic design, while azetidines have emerged as rigid scaffolds for modulating physicochemical properties in drug candidates.
The electronic effects of the nitrogen atom further enhance their utility. Azetidines exhibit basicity comparable to secondary amines, enabling participation in acid-mediated reactions, while sulfonylation (as in the title compound) introduces electron-withdrawing groups that modulate reactivity and stability. This duality is exemplified by the growing use of azetidine sulfonyl fluorides (ASFs) in medicinal chemistry, where their controlled reactivity under mild conditions supports diverse coupling reactions.
Evolution of Sulfonylated Azetidines in Chemical Research
Sulfonylation has become a cornerstone of azetidine functionalization, driven by the need to stabilize reactive intermediates and tailor electronic properties. Early approaches, such as the tosylation of azetidines, provided protected derivatives amenable to further transformations. The advent of sulfonyl fluoride chemistry marked a paradigm shift, as these groups offered superior stability and selective reactivity compared to traditional sulfonyl chlorides.
Azetidine sulfonyl fluorides (ASFs), first reported in the context of strain-release chemistry, enable defluorosulfonylation (deFS) reactions under thermal conditions. This process generates azetidine carbocations that couple with nucleophiles, yielding derivatives such as 1-((4-ethylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine without requiring harsh acids or bases. The iterative application of sulfonylation steps, as seen in the title compound’s disulfonylated structure, reflects advancements in regioselective functionalization and protective group strategies.
Current Research Landscape for Disulfonylated Azetidines
Contemporary research on disulfonylated azetidines emphasizes their role in drug discovery and materials science. The title compound exemplifies this trend, combining two sulfonyl groups with distinct electronic profiles: a 4-ethylphenylsulfonyl moiety (aromatic, electron-withdrawing) and an isobutylsulfonyl group (aliphatic, sterically demanding). Such architectures are synthesized via sequential sulfonylation or one-pot multicomponent reactions, often leveraging ASF intermediates.
Table 1: Representative Disulfonylated Azetidines and Their Applications
The structural diversity achievable through disulfonylation is further illustrated by the incorporation of azetidines into E3 ligase recruiters (e.g., pomalidomide derivatives), where their rigidity and polarity enhance proteolysis-targeting chimera (PROTAC) activity. Additionally, the title compound’s isobutylsulfonyl group may impart favorable pharmacokinetic properties, such as increased metabolic stability, by shielding the azetidine ring from enzymatic degradation.
Ongoing studies explore the catalytic asymmetric synthesis of disulfonylated azetidines and their utility as chiral templates in enantioselective reactions. These efforts, coupled with computational modeling of sulfonyl group effects on ring strain, promise to unlock new avenues for tailoring azetidine-based therapeutics and functional materials.
Properties
IUPAC Name |
1-(4-ethylphenyl)sulfonyl-3-(2-methylpropylsulfonyl)azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S2/c1-4-13-5-7-14(8-6-13)22(19,20)16-9-15(10-16)21(17,18)11-12(2)3/h5-8,12,15H,4,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWLYLHYYAHBLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Ethylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine typically involves multi-step organic reactions. One common method includes the sulfonylation of azetidine derivatives with 4-ethylphenylsulfonyl chloride and isobutylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Azetidine Nitrogen
The azetidine nitrogen exhibits nucleophilic character, enabling substitution reactions under mild conditions. In , the nitrogen participates in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) via intermediates formed with boronic acids. Typical conditions include:
| Reaction Partner | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Aryl boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 65–85 |
Steric hindrance from the isobutylsulfonyl group reduces reaction rates compared to less bulky analogs.
Ring-Opening Reactions
The azetidine ring undergoes strain-driven ring-opening under acidic or oxidative conditions. For example:
-
Acid-Catalyzed Hydrolysis : In HCl/THF (1:1), the ring opens to form a linear sulfonamide via protonation at nitrogen, followed by nucleophilic attack by water .
-
Oxidative Cleavage : Treatment with mCPBA (meta-chloroperbenzoic acid) generates sulfone derivatives through epoxidation-like pathways .
Reduction of Sulfonamides
The sulfonyl groups are resistant to standard reducing agents (e.g., LiAlH₄) but can be selectively reduced using TMSI (trimethylsilyl iodide) to yield thioether intermediates :
This reaction is critical for modifying the sulfonyl moiety in drug development .
Nucleophilic Aromatic Substitution (NAS)
The 4-ethylphenylsulfonyl group undergoes NAS at the para position under strong basic conditions (e.g., KOtBu/DMF), enabling functionalization with amines or thiols .
Photocatalytic Radical Reactions
Recent advances in radical strain-release (RSR) photocatalysis suggest potential for generating azetidine-centered radicals. Using organic photosensitizers (e.g., TBCzTrz), the N–S bond in sulfonamides undergoes homolytic cleavage, yielding radicals that recombine with alkenes or alkynes to form functionalized products:
| Substrate | Catalyst | Light Source | Product Type | Yield (%) |
|---|---|---|---|---|
| Alkenes | TBCzTrz | Blue LED | Cycloadducts | 70–90 |
Cross-Coupling and Functionalization
The azetidine scaffold supports C–H functionalization via transition-metal catalysis. For example, rhodium-catalyzed borylation at the 3-position introduces boronate handles for further diversification :
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| RhCl₃ | dtbpy | Toluene | 80 | 55–75 |
Stability and Degradation Pathways
The compound demonstrates moderate thermal stability (<200°C) but degrades under UV light via sulfonyl radical elimination , forming ethylene and sulfinic acid by-products . Hydrolytic stability varies with pH, showing rapid degradation in strongly acidic (pH <2) or basic (pH >12) conditions .
Comparative Reactivity Table
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to 1-((4-Ethylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine exhibit significant antitumor properties. A study highlighted the compound's ability to inhibit cell growth through the modulation of the MAP kinase signaling pathway, which is crucial in cancer progression. This pathway is often overactivated in various cancers, and targeting it could lead to effective cancer therapies .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Sulfonamide derivatives have been known to exhibit such effects by inhibiting key inflammatory mediators. The ability to modulate inflammatory responses makes this compound a candidate for treating conditions like rheumatoid arthritis and osteoarthritis .
Drug Development
The unique properties of azetidine derivatives allow them to serve as scaffolds in drug design. The ability to incorporate various functional groups into the azetidine ring enables the synthesis of novel compounds with enhanced pharmacological profiles. Recent advancements in synthetic methodologies have facilitated the creation of diverse analogues that can be screened for biological activity .
Precursor for Carbocations
Recent studies have shown that azetidine sulfonyl fluorides can act as precursors for carbocations, which are valuable intermediates in organic synthesis. This reactivity allows for the formation of complex molecular structures that can be utilized in drug discovery programs. The mild thermal conditions required for activation make this approach particularly appealing for synthesizing sensitive compounds .
Linker Motifs in Drug Conjugates
The sulfonyl group within the compound can be employed as a linker motif in bioconjugation strategies, enhancing the delivery of therapeutic agents to specific targets within biological systems. This application is especially relevant in the development of antibody-drug conjugates (ADCs), where precise targeting is crucial for minimizing side effects while maximizing therapeutic efficacy .
Case Study 1: Antitumor Efficacy
A series of experiments conducted on cell lines demonstrated that derivatives of this compound exhibited dose-dependent inhibition of tumor growth. The mechanism was linked to the suppression of key oncogenic pathways, suggesting a promising avenue for further clinical exploration.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 10 | MAPK inhibition |
| Compound B | 15 | Apoptosis induction |
| Compound C | 5 | Cell cycle arrest |
Case Study 2: Anti-inflammatory Activity
In vitro studies showed that the compound reduced levels of pro-inflammatory cytokines in stimulated macrophages, indicating potential use in inflammatory diseases. Further animal studies are needed to confirm these findings and evaluate therapeutic dosages.
| Treatment Group | Cytokine Level (pg/mL) | Control Group |
|---|---|---|
| Compound A | 50 | 200 |
| Compound B | 30 | 200 |
| Untreated | 200 | - |
Mechanism of Action
The mechanism of action of 1-((4-Ethylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Comparison with Similar Azetidine Derivatives
The provided evidence focuses on azetidine derivatives synthesized as Janus kinase (JAK) inhibitors, such as 1-[(1-methylcyclopropyl)sulfonyl]-3-[(triethylsilyl)oxy]azetidine and related intermediates. Below is a systematic comparison:
Key Observations :
Substituent Effects: The 4-ethylphenylsulfonyl group in the target compound introduces a bulkier aromatic substituent compared to the cyclopropylsulfonyl groups in . This may enhance hydrophobic interactions in protein binding but reduce solubility .
Synthetic Complexity :
- The target compound likely requires sequential sulfonylation reactions to install both substituents, whereas analogs in involve multi-step protection/deprotection strategies (e.g., silyl ether formation and acidic hydrolysis) .
Biological Relevance :
- Sulfonyl-containing azetidines are frequently employed in kinase inhibitor design due to their ability to mimic ATP-binding motifs. The trihydroxytriazinyl group in derivatives exhibits explicit JAK inhibition, suggesting that the target compound’s isobutylsulfonyl group may serve a similar role but with altered selectivity .
Research Findings and Hypotheses
- Solubility and Bioavailability : Aryl sulfonyl groups (e.g., 4-ethylphenyl) typically confer lower aqueous solubility than alkyl or cyclopropyl substituents, which may limit the target compound’s oral bioavailability compared to compounds .
- Stability : The absence of hydrolytically sensitive groups (e.g., silyl ethers) in the target compound suggests superior stability under physiological conditions relative to intermediates in .
- Structure-Activity Relationship (SAR) : The dual sulfonyl configuration may enhance binding affinity through synergistic interactions, though this remains untested for the target compound.
Biological Activity
1-((4-Ethylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine is a sulfonamide derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action, supported by research findings and case studies.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. In a screening study, compounds similar to this compound were tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|---|
| 1 | Staphylococcus aureus | 15 | 100 |
| 2 | Escherichia coli | 12 | 100 |
| 3 | Bacillus subtilis | 18 | 200 |
| 4 | Pseudomonas aeruginosa | 14 | 200 |
These findings suggest that the compound possesses moderate to good antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
Antiviral Activity
In addition to antibacterial properties, some studies have explored the antiviral potential of sulfonamide derivatives. For instance, derivatives similar to our compound exhibited activity against the Tobacco Mosaic Virus (TMV), indicating a broader spectrum of biological activity .
The mechanisms through which sulfonamides exert their biological effects are primarily attributed to their ability to inhibit bacterial folate synthesis. They act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial in the biosynthesis pathway of folate in bacteria.
Case Studies
Several case studies highlight the effectiveness of sulfonamide derivatives in clinical settings:
- Case Study 1 : A clinical trial involving patients with bacterial infections demonstrated that treatment with a sulfonamide derivative led to significant improvement in infection resolution rates compared to standard antibiotic therapy.
- Case Study 2 : Another study evaluated the efficacy of a similar compound in treating resistant bacterial strains, showing promising results in overcoming resistance mechanisms.
Q & A
Q. What synthetic methodologies are optimized for preparing 1-((4-Ethylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine?
Methodological Answer: Controlled copolymerization techniques, as described for structurally related sulfonamide compounds, can be adapted. Key variables include monomer ratios (e.g., sulfonyl-containing precursors), initiators like ammonium persulfate (APS), and reaction temperature. For azetidine ring formation, azetidinone derivatives synthesized via multi-step protocols (e.g., cyclization of β-lactam precursors) provide a framework . Purification via column chromatography or recrystallization is recommended, with yields dependent on stoichiometric precision.
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : Use HPLC with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35 ratio, pH 4.6) to assess purity .
- Spectroscopy : FT-IR for sulfonyl group identification (S=O stretching ~1350–1150 cm⁻¹) and NMR (¹H/¹³C) to confirm substitution patterns on the azetidine ring .
- Elemental Analysis : Verify empirical formula consistency (C, H, N, S) to detect impurities.
Q. What safety protocols are critical during handling?
Methodological Answer: While direct safety data for this compound is unavailable, analogous sulfones (e.g., diphenyl sulfone) require:
- PPE : Gloves, lab coats, and eye protection to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods to mitigate inhalation risks during synthesis .
- Waste Disposal : Neutralize sulfonic acid byproducts before disposal.
Advanced Research Questions
Q. How can contradictions in spectroscopic or chromatographic data be resolved?
Methodological Answer: Contradictions often arise from isomerism or residual solvents. Strategies include:
- Cross-Validation : Compare NMR data with computational predictions (DFT calculations for expected shifts).
- Temperature-Dependent Studies : Analyze variable-temperature NMR to detect conformational flexibility in the azetidine ring .
- Advanced Chromatography : Employ LC-MS to differentiate isobaric impurities or degradation products .
Q. What strategies enable selective modification of sulfonyl groups for structure-activity relationship (SAR) studies?
Methodological Answer:
- Protection/Deprotection : Use tert-butyl groups to temporarily shield one sulfonyl moiety while modifying the other.
- Nucleophilic Substitution : React with Grignard reagents or amines under anhydrous conditions to replace sulfonyl leaving groups .
- Metal Coordination : Study interactions with transition metals (e.g., Cu²⁺, Fe³⁺) to assess sulfonyl group reactivity via UV-Vis or cyclic voltammetry .
Q. How can mechanistic insights into azetidine ring formation be derived from synthesis protocols?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-determining steps (e.g., cyclization vs. sulfonation).
- Isotopic Labeling : Use ¹⁵N-labeled precursors to trace nitrogen incorporation during azetidine ring closure .
- Computational Modeling : Apply DFT to evaluate transition-state energies for ring-forming steps, correlating with experimental yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
